N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide
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Overview
Description
N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is an organic compound that belongs to the class of amides. This compound features a chloro-substituted phenyl ring, a furan ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide typically involves the following steps:
Starting Materials: 3-Chloroaniline, furan-2-carbaldehyde, and acetic anhydride.
Step 1: Formation of the Schiff base by reacting 3-chloroaniline with furan-2-carbaldehyde in the presence of an acid catalyst.
Step 2: Reduction of the Schiff base to form the corresponding amine.
Step 3: Acetylation of the amine with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-phenyl)-acetamide: Lacks the furan ring.
N-(3-Chloro-phenyl)-2-aminobenzamide: Contains a benzamide group instead of the furan ring.
N-(3-Chloro-phenyl)-2-(methylamino)-acetamide: Contains a methyl group instead of the furan ring.
Uniqueness
N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is unique due to the presence of both the chloro-substituted phenyl ring and the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(furan-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-3-1-4-11(7-10)16-13(17)9-15-8-12-5-2-6-18-12/h1-7,15H,8-9H2,(H,16,17) |
InChI Key |
AUKUZYHKADHIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNCC2=CC=CO2 |
Origin of Product |
United States |
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